(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of azepane derivatives and is known to exhibit unique properties that make it an attractive target for drug discovery.
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated the efficacy of compounds related to (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone in antimycobacterial applications. A study by Ali and Yar (2007) synthesized novel derivatives that showed good activity against isoniazid-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in treating tuberculosis-resistant strains. This study suggests that modifications to the chemical structure of these compounds could enhance their antimycobacterial properties Ali & Yar, 2007.
Antimicrobial Activity
Further research into the chemical derivatives of this compound has shown promising antimicrobial effects. Kumar et al. (2012) synthesized a series of these compounds, finding that they exhibited significant antimicrobial activity against various pathogens. This suggests their potential use in developing new antimicrobial agents Kumar et al., 2012.
Pharmacological Evaluation for CNS Disorders
Compounds structurally similar to this compound have been evaluated for their potential as central nervous system (CNS) depressants and antipsychotics. A study by Wise et al. (1987) highlighted the synthesis and pharmacological evaluation of a series of novel potential antipsychotic agents, indicating that these compounds could have applications in treating CNS disorders without the side effects associated with dopamine receptor interaction Wise et al., 1987.
Molecular Logic Devices
The research by ZammitRamon et al. (2015) into 1,3,5-triarylpyrazolines, which shares a structural motif with this compound, demonstrates the potential of such compounds in developing molecular logic devices. Their study shows that these compounds can function as pH-driven off-on-off molecular logic devices based on internal charge transfer and photoinduced electron transfer mechanisms, suggesting applications in molecular computing and sensing technologies ZammitRamon et al., 2015.
Mechanism of Action
Target of Action
A structurally similar compound, a fluorinated pyrazole, has been shown to have a binding affinity to the human estrogen alpha receptor (erα) that is close to 4-oht, a native ligand .
Pharmacokinetics
The presence of fluorine in the compound may enhance its stability and potentially its bioavailability, as the c-f bond has greater stability than the c-h bond .
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-7-3-2-4-8-18)23(28)27-14-6-5-9-19(16-27)17-10-12-20(24)13-11-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGULSUXGUGYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.